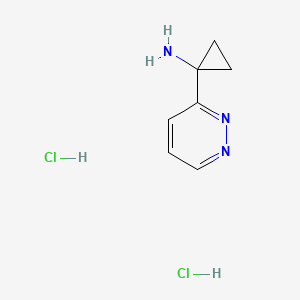![molecular formula C15H24O5 B14042008 5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate](/img/structure/B14042008.png)
5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[25]octane-5,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro junction where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[25]octane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable diester precursor under acidic or basic conditions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-tert-butyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
5-(Tert-butyl) 6-ethyl (5S,6S)-1-oxaspiro[25]octane-5,6-dicarboxylate stands out due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups
Propiedades
Fórmula molecular |
C15H24O5 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
5-O-tert-butyl 6-O-ethyl (5S,6S)-1-oxaspiro[2.5]octane-5,6-dicarboxylate |
InChI |
InChI=1S/C15H24O5/c1-5-18-12(16)10-6-7-15(9-19-15)8-11(10)13(17)20-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11-,15?/m0/s1 |
Clave InChI |
HALZZXPDEKOGMP-AKABHXMESA-N |
SMILES isomérico |
CCOC(=O)[C@H]1CCC2(C[C@@H]1C(=O)OC(C)(C)C)CO2 |
SMILES canónico |
CCOC(=O)C1CCC2(CC1C(=O)OC(C)(C)C)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14041933.png)
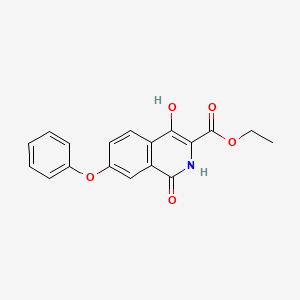
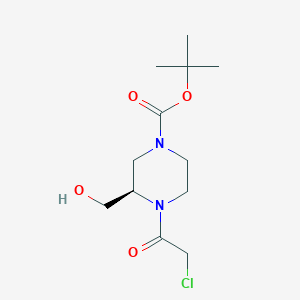

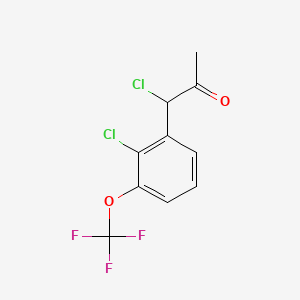





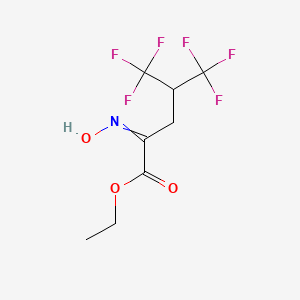
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
